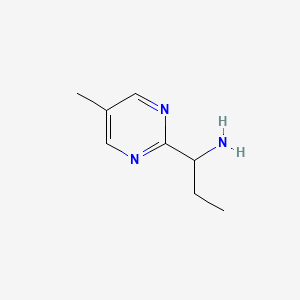

1-(5-Methylpyrimidin-2-yl)propan-1-amine

Description

1-(5-Methylpyrimidin-2-yl)propan-1-amine (C₈H₁₃N₃, MW 151.21 g/mol) is a pyrimidine-derived amine featuring a methyl substituent at the 5-position of the pyrimidine ring and a propan-1-amine side chain. Pyrimidines are heterocyclic aromatic systems with two nitrogen atoms at the 1- and 3-positions, conferring unique electronic properties that enhance hydrogen bonding and π-stacking interactions. This compound is primarily utilized as a pharmaceutical intermediate, leveraging its amine group for further functionalization in drug design .

Properties

Molecular Formula |

C8H13N3 |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

1-(5-methylpyrimidin-2-yl)propan-1-amine |

InChI |

InChI=1S/C8H13N3/c1-3-7(9)8-10-4-6(2)5-11-8/h4-5,7H,3,9H2,1-2H3 |

InChI Key |

LNUIQADBFRLNFL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=NC=C(C=N1)C)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(5-Methylpyrimidin-2-yl)propan-1-amine involves several steps. One common method includes the reaction of 5-methylpyrimidine with propan-1-amine under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .

Chemical Reactions Analysis

1-(5-Methylpyrimidin-2-yl)propan-1-amine undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines .

Scientific Research Applications

1-(5-Methylpyrimidin-2-yl)propan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Methylpyrimidin-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, influencing their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

Key structural analogs differ in substituents, heterocyclic cores, and molecular weight, influencing physicochemical and biological properties (Table 1).

Table 1: Structural Comparison of 1-(5-Methylpyrimidin-2-yl)propan-1-amine and Analogs

Key Observations:

- Substituent Effects : Fluorine and bromine substituents (e.g., in C₉H₁₃ClFN₃ and C₈H₁₂BrN₃) increase molecular weight and polarizability compared to the methyl group. Halogens enhance metabolic stability and reactivity in cross-coupling reactions .

- Pyrazole derivatives (e.g., C₇H₁₃N₃) exhibit distinct electronic profiles due to their 5-membered ring .

Table 2: Comparative Properties of Analogs

Key Observations:

- Solubility : The hydrochloride salt of the fluorinated analog enhances aqueous solubility, critical for drug formulation . Brominated and pyridine-based analogs exhibit lower water solubility due to increased hydrophobicity .

- Lipophilicity (logP) : The methylpyrimidine derivative (logP ~1.5) balances lipophilicity for membrane permeability. Bromination raises logP (~2.3), favoring blood-brain barrier penetration .

Biological Activity

1-(5-Methylpyrimidin-2-yl)propan-1-amine is an organic compound with the molecular formula and a molecular weight of approximately 150.22 g/mol. Its structure features a propan-1-amine backbone substituted with a 5-methylpyrimidine ring, which enhances its basicity and reactivity. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties and diverse biological activities.

The presence of the pyrimidine ring in this compound contributes to its lipophilicity, potentially improving membrane permeability and bioavailability. The compound's unique structure allows it to interact with various biological targets, making it significant for therapeutic applications.

Pharmacological Properties

Research indicates that this compound may influence neurotransmitter systems, suggesting potential central nervous system activity. It has been studied for its interactions with specific enzymes and receptors, which could lead to therapeutic applications in treating neurological disorders and other conditions.

Key Findings:

- Neurotransmitter Interaction: Preliminary studies suggest that the compound may modulate neurotransmitter systems, influencing mood and cognition.

- Antimicrobial and Antiviral Properties: The compound has shown potential antimicrobial and antiviral activities, indicating its relevance in therapeutic contexts.

In Vitro Studies

In vitro studies have demonstrated that compounds structurally similar to this compound can modulate enzyme activity. This suggests that this compound may also possess significant therapeutic potential.

Table 1: Summary of In Vitro Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Neurotransmitter Modulation | Potential influence on mood and cognition | |

| Antimicrobial Activity | Inhibition of bacterial growth | |

| Antiviral Activity | Reduced viral replication |

Synthesis

The synthesis of this compound typically involves the reaction of 5-methylpyrimidine with propan-1-amine under controlled conditions. Common methods include:

Synthesis Methods:

- Direct Amination: Reacting 5-methylpyrimidine with propan-1-amine.

- Substitution Reactions: Modifying existing structures to introduce the propan-1-amino group.

These methods highlight the compound's accessibility for research and industrial applications.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

Case Study Highlights:

- Neuropharmacology: A study indicated that similar compounds could effectively modulate serotonin receptors, which are critical in mood regulation.

- Antimicrobial Research: Research demonstrated that related pyrimidine derivatives exhibited significant antibacterial activity against various strains, suggesting a similar profile for this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.